molecular formula C7H13FO2S B13617233 Cycloheptanesulfonyl fluoride

Cycloheptanesulfonyl fluoride

Cat. No.: B13617233
M. Wt: 180.24 g/mol
InChI Key: CYYNUQBSIQXUKT-UHFFFAOYSA-N
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Description

Cycloheptanesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to a cycloheptane ring. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cycloheptanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium fluoride (KF), cesium fluoride (CsF), and sulfuryl fluoride gas (SO₂F₂). Reaction conditions typically involve mild temperatures and the presence of phase transfer catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cycloheptane derivatives .

Mechanism of Action

The mechanism of action of cycloheptanesulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophilic amino acid residues, such as serine and cysteine, in proteins. This reactivity allows the compound to modify and inhibit the activity of target enzymes and proteins, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Cycloheptanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as methanesulfonyl fluoride and benzenesulfonyl fluoride. While all these compounds share the sulfonyl fluoride functional group, this compound is unique due to its cycloheptane ring structure, which imparts distinct steric and electronic properties . This uniqueness can influence its reactivity and selectivity in various chemical and biological applications.

List of Similar Compounds

  • Methanesulfonyl fluoride
  • Benzenesulfonyl fluoride
  • Ethanesulfonyl fluoride
  • Propanesulfonyl fluoride

This compound stands out among these compounds due to its larger ring size and the resulting differences in chemical behavior .

Properties

Molecular Formula

C7H13FO2S

Molecular Weight

180.24 g/mol

IUPAC Name

cycloheptanesulfonyl fluoride

InChI

InChI=1S/C7H13FO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2

InChI Key

CYYNUQBSIQXUKT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)S(=O)(=O)F

Origin of Product

United States

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